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Compound of Interest

Compound Name: 1-Octanesulfonyl chloride

CAS No.: 7795-95-1

Cat. No.: B1293751 Get Quote

Executive Summary
1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical lipophilic electrophile used in the

synthesis of sulfonamides and sulfonic esters. Its reactivity, driven by the sulfonyl chloride

moiety (

), renders it highly susceptible to hydrolysis, yielding 1-octanesulfonic acid and HCl.

For the analytical chemist, the

NMR spectrum in

serves as the primary validation tool. The diagnostic signal is a distinct triplet at

3.60–3.70 ppm (

-methylene). Any shift upfield from this region (typically towards 3.0–3.2 ppm) indicates
hydrolysis. This guide details the spectral fingerprint, theoretical grounding, and a self-
validating protocol for purity assessment.

Part 1: Structural Analysis & Theoretical Prediction
The NMR signature of 1-octanesulfonyl chloride is dominated by the strong electron-

withdrawing nature of the chlorosulfonyl group.

Inductive Effect (
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): The

group is highly electronegative, significantly deshielding adjacent nuclei. This effect is
strongest at the

-position (

) and decays rapidly along the alkyl chain.

Deshielding Magnitude:

-Protons (

): The combined anisotropy of the

bonds and the electronegativity of the

atom shift these protons downfield to

ppm, far removed from typical alkyl signals.

-Protons (

): These experience a moderate deshielding, appearing as a quintet around 1.9–2.0 ppm.

Bulk Chain (

): These resonate in the standard "methylene envelope" (1.2–1.5 ppm).

Part 2: The NMR Fingerprint ( )
The following data represents the standard spectral profile for high-purity (>97%) 1-
octanesulfonyl chloride in deuterochloroform.

Instrument Parameters: 400 MHz, 298 K, Solvent:

(residual peak at 7.26 ppm).

Table 1: Chemical Shift Assignments
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Position Group
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Assignme
nt Logic

1 (

)
3.66

Triplet (

)
2H

Diagnostic

peak;

strongly

deshielded.

2 (

)
1.95 – 2.05

Quintet (

)
2H

Deshielded

by

proximity to

sulfur.

3 1.45 – 1.55 Multiplet 2H -

Transition

to bulk

chain.

4–7 1.25 – 1.40 Multiplet 8H -

Overlappin

g bulk

methylene

envelope.

8 (

)
0.88

Triplet (

)
3H

Terminal

methyl;

standard

alkane

shift.

Note: The triplet at 3.66 ppm is the "Truth Source." If this peak is broadened or shifted, the

integrity of the reagent is compromised.

Part 3: NMR & DEPT Spectrum
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Carbon NMR confirms the skeletal integrity. The

-carbon is the most informative signal.

Table 2: Chemical Shift Assignments

Carbon
Shift (

, ppm)
DEPT-135 Phase Notes

C1 (

)
65.5 Down (Negative)

Diagnostic; strongly

deshielded.

C2 (

)
28.5 Down (Negative)

Distinct from bulk

chain.

C3 24.5 Down (Negative)

C4–C6 29.0 – 31.8 Down (Negative) Bulk methylenes.

C7 22.6 Down (Negative)
Pre-terminal

methylene.

C8 (

)
14.1 Up (Positive) Terminal methyl.

Part 4: Quality Control & Impurity Profiling (Self-
Validating System)
The primary failure mode for this reagent is moisture-induced hydrolysis. This process creates

1-octanesulfonic acid, which has a distinct spectral signature.

The "Hydrolysis Index":

Intact Reagent (

):

-CH2 triplet at 3.66 ppm.
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Hydrolysis Product (

):

-CH2 triplet shifts upfield to ~3.0–3.2 ppm.

Logic Flow for Purity Assessment
The following diagram illustrates the decision matrix for validating the reagent before use in

synthesis.

Start: 1-Octanesulfonyl Chloride Sample

Sample Prep: Dry CDCl3 + K2CO3 (Optional)

Acquire 1H NMR (16 scans)

Analyze Region 3.0 - 3.8 ppm

Dominant Triplet Position?

PASS: Triplet at 3.66 ppm
(Purity > 95%)

Only 3.66 ppm

FAIL: Triplet at 3.0 - 3.2 ppm
(Hydrolyzed to Sulfonic Acid)

Only 3.0-3.2 ppm

WARNING: Two Triplets
(Partial Hydrolysis)

Both Signals Present

Click to download full resolution via product page

Figure 1: Decision tree for validating 1-octanesulfonyl chloride purity via
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NMR.

Part 5: Experimental Protocol (The Anhydrous
Workflow)
To ensure the spectrum reflects the reagent and not in situ degradation, strict anhydrous

handling is required.

Materials:

Solvent:

(Stored over 4Å molecular sieves).

Tubes: Oven-dried NMR tubes.

Step-by-Step Methodology:

Blank Scan (System Check): Run a single scan of the

solvent alone. Ensure no water peak is visible at 1.56 ppm. If water is present, dry the
solvent before use.

Sample Preparation:

Flush the NMR tube with dry

or Argon.

Add 20–30 mg of 1-octanesulfonyl chloride.

Immediately add 0.6 mL of dry

.

Cap and invert once. Do not vortex vigorously (limits moisture exposure).

Acquisition:

Insert sample and lock immediately.
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Run a standard proton sequence (pulse angle

, relaxation delay

s).

Process with exponential multiplication (LB = 0.3 Hz).

Integration Validation:

Set the terminal methyl triplet (0.88 ppm) to integral = 3.00.

Integrate the

-methylene region (3.60–3.70 ppm).

Calculation: If the integral is < 1.90, check the 3.0–3.2 ppm region for the missing intensity

(hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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